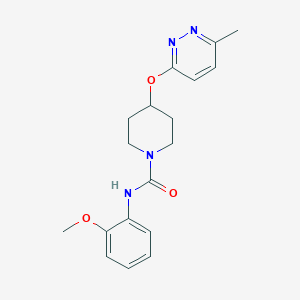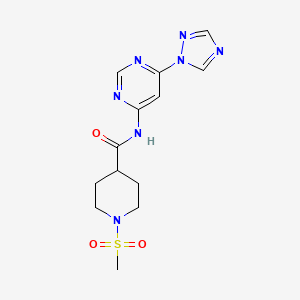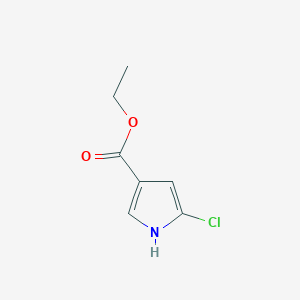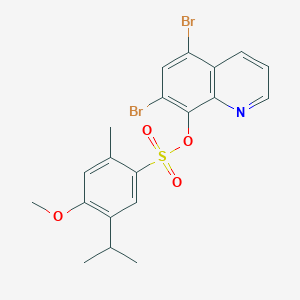
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been shown to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is its potent anti-inflammatory and anti-cancer properties. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to exhibit these properties at low concentrations, making it a promising candidate for further research. However, one of the limitations of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide. One potential direction is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, which may improve its bioavailability and efficacy. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in vivo, which may provide valuable insights into its therapeutic potential. Additionally, further studies are needed to explore the potential of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide in the treatment of other diseases, including neurological disorders and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-methylpyridazin-3-amine to form the corresponding amide. Finally, the amide is reacted with piperidine-1-carboxylic acid to form N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer properties. N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-7-8-17(21-20-13)25-14-9-11-22(12-10-14)18(23)19-15-5-3-4-6-16(15)24-2/h3-8,14H,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPZXBGIPHRWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)
![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)
![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)
![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)


![5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole](/img/structure/B2801829.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)
